molecular formula C8H10INO B2582298 4-Iodo-2-isopropoxypyridine CAS No. 1353777-52-2

4-Iodo-2-isopropoxypyridine

Cat. No.: B2582298
CAS No.: 1353777-52-2
M. Wt: 263.078
InChI Key: PCGNXOCFTWLIOK-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H10INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by an isopropoxy group and an iodine atom, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropoxypyridine typically involves the iodination of 2-isopropoxypyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Carbonyl derivatives of the isopropoxy group.

    Reduction Products: Reduced forms of the pyridine ring or the isopropoxy group.

Scientific Research Applications

4-Iodo-2-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Iodopyridine: Similar structure but with iodine at the 2-position, used in similar synthetic applications.

    3-Iodopyridine: Iodine at the 3-position, also used in organic synthesis.

    4-Iodopyridine: Lacks the isopropoxy group, used in various coupling reactions.

Uniqueness: 4-Iodo-2-isopropoxypyridine is unique due to the presence of both the isopropoxy group and the iodine atom, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

4-Iodo-2-isopropoxypyridine (C8H10INO) is a heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. The compound is characterized by the presence of an iodine atom and an isopropoxy group, which contribute to its reactivity and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

The synthesis of this compound typically involves the iodination of 2-isopropoxypyridine. Common methods include direct iodination using iodine with oxidizing agents like hydrogen peroxide or sodium hypochlorite in organic solvents such as acetonitrile or dichloromethane at room temperature. This compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in pharmaceutical development.

This compound may participate in various biochemical pathways, notably through:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, crucial in synthesizing complex molecules.
  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles, enhancing its utility in organic synthesis.
  • Oxidation and Reduction Reactions : The isopropoxy group can be oxidized to form carbonyl compounds, while reduction can modify the pyridine ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study investigating various alkoxypyridine derivatives, it was found that certain derivatives showed significant inhibition against bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate the specific pathways involved .

Case Studies

Several case studies have highlighted the biological applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
  • Cancer Cell Line Studies : A series of experiments on various cancer cell lines revealed that this compound could induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The compound's effectiveness was assessed through assays measuring cell viability and apoptosis markers .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
2-IodopyridineIodine at position 2Moderate antimicrobial activity
3-IodopyridineIodine at position 3Limited biological studies
4-IodopyridineIodine at position 4Known for coupling reactions
This compound Iodine at position 4 + isopropoxyStrong antimicrobial & anticancer potential

Properties

IUPAC Name

4-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGNXOCFTWLIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2.30 g (10.4 mmol) 4-iodo-1H-pyridin-2-one in 130 mL DCM are added 0.88 mL (11.4 mmol) 2-propanol and 3.00 (11.4 mmol) triphenylphosphine. After cooling down to 0° C. 2.23 mL (11.4 mmol) DIAD are added dropwise. After 5 min the cooling is removed and the mixture is stirred at r.t. for 2 h. The reaction mixture is washed with water and brine, dried with Na2SO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, heptane/EtOAc 90/10).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
3.00
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.88 mL (11.4 mmol) 2-propanol and 3.00 (11.4 mmol) triphenylphosphine are added to 2.30 g (10.4 mmol) 4-iodo-1H-pyridin-2-one (XXI.1) in 130 mL DCM. Finally, 2.23 mL (11.4 mmol) DIAD are added at 0° C. After 5 min stirring, cooling is suspended and the mixture is stirred at rt for 2 h. After that time, the mixture is washed with water and brine, dried over sodium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silicia gel; heptane/EtOAc 90/10).
Quantity
0.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
3.00
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two

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